molecular formula C16H17N3 B2690044 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine CAS No. 338771-04-3

1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine

Cat. No.: B2690044
CAS No.: 338771-04-3
M. Wt: 251.333
InChI Key: UWLSNPMJCAOQPQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine typically involves the condensation of o-phenylenediamine with various aldehydes or other carbonyl compounds. One common method includes the reaction of o-phenylenediamine with benzyl chloride and dimethylformamide under reflux conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Biological Activity

1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine is a compound that belongs to the benzimidazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide
  • Molecular Formula : C22H19Cl2N3O2S
  • Molecular Weight : 460.38 g/mol
  • CAS Number : 338410-81-4

Pharmacological Profile

Benzimidazole derivatives have shown a broad spectrum of biological activities. The specific compound under consideration exhibits the following pharmacological effects:

Antitumor Activity

Recent studies have demonstrated that this compound has significant antitumor properties. For instance:

  • In vitro studies indicated that this compound can inhibit the proliferation of various cancer cell lines with IC50 values ranging from 6.26 to 20.46 µM depending on the assay format used (2D vs. 3D) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects:

  • Testing against Gram-positive and Gram-negative bacteria demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with effective concentrations comparable to standard antibiotics .

The biological activity of benzimidazole derivatives is often linked to their ability to interact with cellular targets such as:

  • Microtubules : Similar to other benzimidazoles, this compound may disrupt microtubule formation, which is crucial for cell division and function .

Structure-Activity Relationship (SAR)

The effectiveness of benzimidazole derivatives is heavily influenced by their structural components. Modifications at various positions on the benzimidazole ring can enhance biological activity:

  • Position 1 and 2 Substituents : Variations in substituents at these positions have been shown to significantly affect the potency against cancer cells and pathogens .

Case Studies

Several studies highlight the potential of this compound:

Study 1: Antitumor Efficacy

A study published in Frontiers in Pharmacology reported that derivatives of benzimidazole exhibit high antitumor activity. The specific analogs tested showed promising results in inhibiting tumor growth in vitro .

Study 2: Antimicrobial Testing

Research conducted on various benzimidazole compounds revealed that those with specific substitutions exhibited enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria, supporting the potential utility of this compound .

Comparative Analysis of Biological Activities

Activity TypeCompound ActivityReference
AntitumorIC50 values: 6.26 - 20.46 µM
AntimicrobialEffective against S. aureus and E. coli
MechanismMicrotubule disruption

Properties

IUPAC Name

1-benzyl-5,6-dimethylbenzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-11-8-14-16(15(17)12(11)2)18-10-19(14)9-13-6-4-3-5-7-13/h3-8,10H,9,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLSNPMJCAOQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)N)N=CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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